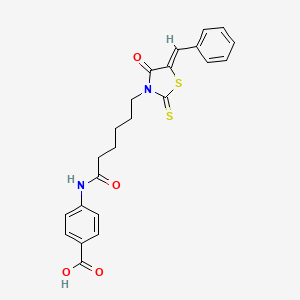

![molecular formula C18H24N6O2S B2893604 N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide CAS No. 1172830-23-7](/img/structure/B2893604.png)

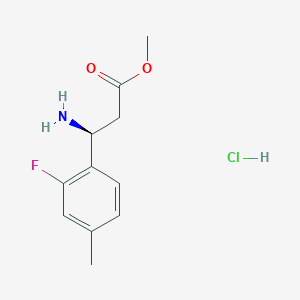

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide” belongs to a class of compounds known as pyrimidines . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Molecular Structure Analysis

Pyrimidines have a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The specific compound you mentioned also contains a phenethylamino group and a propane-1-sulfonamide group attached to the pyrimidine ring.Chemical Reactions Analysis

Pyrimidines and their derivatives have been described with a wide range of biological potential i.e., anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial etc.Physical And Chemical Properties Analysis

Pyrimidines are much weaker bases than pyridine and are soluble in water . The physical and chemical properties of a specific pyrimidine derivative would depend on the groups attached to the pyrimidine ring.Applications De Recherche Scientifique

Antibacterial and Antimicrobial Applications

Aiming to develop new heterocyclic compounds with enhanced antibacterial properties, Azab et al. (2013) synthesized compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity against various strains (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Similarly, Alsaedi et al. (2019) created a novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups, revealing several derivatives with antimicrobial activities surpassing that of reference drugs (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).

Molecular Interaction Studies

Yadava et al. (2011) conducted gas-phase conformational and intramolecular π–π interaction studies on pyrazolo[3,4-d]pyrimidine derivatives to understand their molecular stabilities and geometrical parameters, critical for designing molecules with specific interactions and activities (U. Yadava, Maheshwer Singh, & M. Roychoudhury, 2011).

Catalysis and Chemical Synthesis

Structural Analysis and Characterization

In the realm of molecular structure analysis, Avasthi et al. (2008) investigated the effects of bulky groups on the conformation of pyrazolo[3,4-d]pyrimidine-based compounds, providing insights into molecular design and structural properties (K. Avasthi, S. Aswal, Sheikh M. Farooq, R. Raghunandan, & P. Maulik, 2008).

Mécanisme D'action

Target of Action

The compound’s primary targets appear to be Cyclin-dependent kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .

Mode of Action

The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition can lead to changes in the cell cycle and transcription processes . The most potent compounds in this series have shown superior antitumor activities and good CDK6 inhibitory activity .

Biochemical Pathways

The inhibition of CDKs affects the cell cycle and transcription pathways . This can lead to the arrest of the cell cycle and changes in gene expression . These changes can have downstream effects on various cellular processes, potentially leading to the death of cancer cells .

Result of Action

The result of the compound’s action is the inhibition of CDKs, leading to changes in the cell cycle and transcription . This can result in the arrest of the cell cycle, changes in gene expression, and potentially the death of cancer cells .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2S/c1-2-12-27(25,26)23-10-11-24-18-16(13-22-24)17(20-14-21-18)19-9-8-15-6-4-3-5-7-15/h3-7,13-14,23H,2,8-12H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKKFSIZYWERMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCN1C2=NC=NC(=C2C=N1)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-tert-butyl-2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2893521.png)

![4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2893527.png)

![[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride](/img/structure/B2893533.png)

![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/no-structure.png)

![N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893537.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea](/img/structure/B2893542.png)